

# The Guava Arsenal: A Technical Guide to the Natural Phytochemicals of Psidium guajava

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Abstract: Psidium guajava L., commonly known as guava, is a plant of significant interest in the pharmaceutical and nutraceutical industries due to its rich and diverse phytochemical profile. Traditionally used in folk medicine across tropical and subtropical regions, modern scientific investigation has begun to elucidate the quantitative composition and mechanisms of action of its bioactive compounds. This technical guide provides an in-depth overview of the natural occurrence of these compounds in various parts of the plant, including the leaves, fruit, bark, and seeds. It summarizes quantitative data from multiple studies, details common experimental protocols for extraction and analysis, and visualizes key signaling pathways modulated by guava extracts, offering a comprehensive resource for researchers, scientists, and drug development professionals.

## Introduction

Psidium guajava, a member of the Myrtaceae family, is widely cultivated for its edible fruit. Beyond its nutritional value, various parts of the guava plant, including the leaves, fruits, bark, and seeds, have been utilized in traditional medicine to treat a range of ailments such as diabetes, diarrhea, gastroenteritis, and hypertension.[1][2] The therapeutic potential of P. guajava is attributed to a complex mixture of bioactive phytochemicals.[1][3] These compounds include a wide array of polyphenols, flavonoids, terpenoids, tannins, and alkaloids, which exhibit potent antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[1][4][5] This guide focuses on the quantitative distribution of these key compounds and the molecular mechanisms through which they exert their biological effects.



## Phytochemical Composition: A Quantitative Overview

The concentration and composition of phytochemicals in Psidium guajava can vary significantly depending on the part of the plant, geographical location, season, and extraction methodology. [6][7] The leaves are particularly noted for their high concentration of phenolic compounds.[6][7]

## Psidium guajava Leaf

The leaves of P. guajava are the most studied part of the plant and are a rich source of flavonoids, phenolic acids, and terpenoids.[8] Quercetin and its derivatives, along with gallic acid and catechin, are among the most prominent compounds.[6][8][9]

Phytochemical Class	Compound	Concentration	Reference
Phenolic Acids	Gallic Acid	0.751 ± 0.008 mg/g extract	[9]
Gallic Acid	153.52 - 175.90 μg/g dry weight	[6]	
Flavonoids	Total Flavonoids	128.10 ± 1.39 mg EGCGE/g	[9]
Total Flavonoids	29.66 - 92.38 mg QE/g	[6]	
Catechin	2.215 ± 0.031 mg/g extract	[9]	_
Quercetin	0.520 ± 0.022 mg/g extract	[9]	-
Terpenoids	β-caryophyllene	High concentration (up to 71.65% of essential oil)	[6][10]
Alkaloids	Total Alkaloids	Up to 219.06 mg/g dry weight	[6]



## Psidium guajava Fruit

The fruit is a significant source of vitamins, carotenoids, and polyphenols.[1] The concentration of these compounds, particularly lycopene, is often dependent on the color of the fruit's pulp.[1]

Phytochemical Class	Compound	Concentration	Reference
Carotenoids	Lycopene	0.04 - 4.04 mg/100 g	[1]
Vitamins	Vitamin C (Ascorbic Acid)	103.05 mg (in leaves, fruit is also high)	[6][7]
Phenolic Compounds	Total Phenolics	Varies, generally lower than leaves	[7]

## **Other Plant Parts**

The bark and seeds of P. guajava also contain valuable bioactive compounds, although they are less studied than the leaves and fruit. The bark is notably rich in tannins.

Plant Part	Phytochemical Class	Compound/Cla ss	Concentration	Reference
Bark	Tannins	Total Tannins	12-30%	[4]
Seeds	Terpenoids	Total Terpenoids	23.29 mg/g	[11]
Twigs	Minerals	Calcium, Magnesium, Potassium, etc.	Present	[4]

## **Experimental Methodologies**

The extraction and analysis of phytochemicals from P. guajava are critical steps for research and drug development. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds.[12]

## **Extraction Protocols**



#### Aqueous Extraction (Boiling):

- Sample Preparation: Fresh leaves are washed, shade-dried, and ground into a uniform powder.[13]
- Extraction: 20 g of the leaf powder is boiled in 100 mL of distilled water at 90°C for 30 minutes in an Erlenmeyer flask.[13]
- Separation: The mixture is centrifuged at 4000 rpm for 10 minutes.[13]
- Collection: The supernatant is collected and stored at 4°C for further analysis.[13]

#### Solvent Extraction (Maceration):

- Sample Preparation: 5 grams of powdered leaf or fruit peel samples are weighed.[14]
- Extraction: The powder is macerated with 50 mL of a selected solvent (e.g., methanol, ethanol, acetone, or their aqueous solutions) for 48 hours at room temperature with continuous stirring (500 rpm).[14]
- Filtration: The resulting extract is filtered to remove solid plant material.[12]

#### Soxhlet Extraction:

- Sample Preparation: Approximately 50 g of dried, powdered plant material is used.[12]
- Extraction: The sample is placed in a Soxhlet apparatus and extracted with 500 mL of a chosen solvent (e.g., ethanol, methanol, acetone) for 8 hours.[12]
- Concentration: The solvent is typically evaporated under reduced pressure to yield a concentrated extract.

## **Phytochemical Analysis and Quantification**

#### Qualitative Screening:

• Standard chemical tests are used to detect the presence of major phytochemical classes like alkaloids, flavonoids, tannins, saponins, and terpenoids.[13][14] For example, the formation





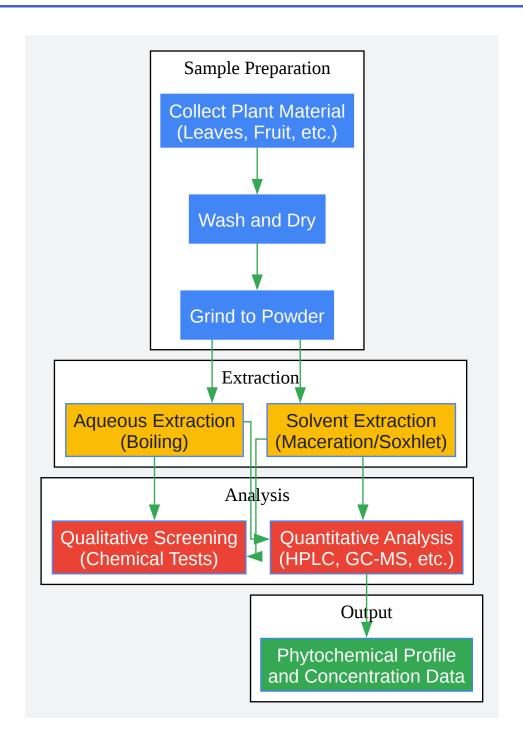


of a blue-green or black color upon adding a 2% w/v FeCl3 solution indicates the presence of tannins and phenols.[13]

#### Quantitative Analysis:

- High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
  Chromatography (UPLC): Techniques such as UPLC-Q-TOF-MS/MS are used to identify and quantify specific phenolic and flavonoid compounds.
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is primarily used to analyze the composition of volatile compounds, such as those found in the essential oil of the leaves, including limonene and β-caryophyllene.[15]
- Spectrophotometry: The Folin-Ciocalteu method is commonly employed to determine the total phenolic content, while other colorimetric assays are used for total flavonoid content.[6]





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General workflow for phytochemical extraction and analysis.

## **Biological Activity and Key Signaling Pathways**

The phytochemicals in P. guajava modulate several cellular signaling pathways, which are the basis for their observed therapeutic effects, particularly in the context of diabetes and cancer.



#### **Antidiabetic Effects**

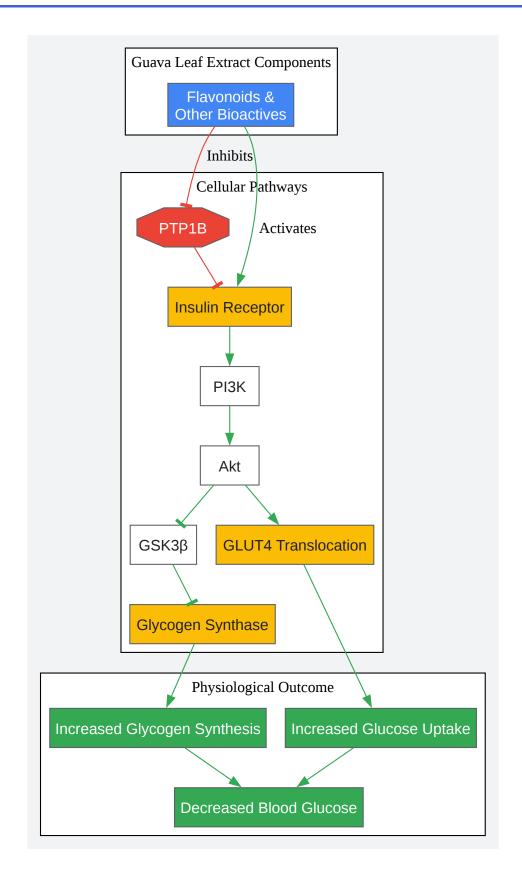
P. guajava leaf extracts have demonstrated significant antihyperglycemic activity.[16][17] The mechanisms involve improving insulin sensitivity, promoting glucose uptake, and inhibiting glucose absorption.

PI3K/Akt Signaling Pathway: Guava leaf extract can activate the PI3K/Akt signaling pathway. [16][18] This activation enhances glucose uptake and glycogen synthesis in liver and muscle tissues, thereby helping to lower blood glucose levels and alleviate insulin resistance.[18]

SIRT1/PGC- $1\alpha$ /PPAR- $\alpha$  Pathway: Metabolites from fermented guava leaf extract have been shown to enhance hepatic energy metabolism by activating the SIRT1/PGC- $1\alpha$ /PPAR- $\alpha$  pathway, which can mitigate hyperglycemia and hepatic steatosis in type 2 diabetes.[19]

PTP1B Inhibition: Extracts from guava leaves inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[17][20] By inhibiting PTP1B, the extracts enhance insulin signaling, leading to a reduction in blood glucose.[20]





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Antidiabetic signaling pathways modulated by *P. guajava*.



## **Anticancer Activity**

Extracts from various parts of the P. guajava plant have shown selective cytotoxicity against numerous human cancer cell lines, including breast, prostate, and bone cancer, often without harming normal cells.[21]

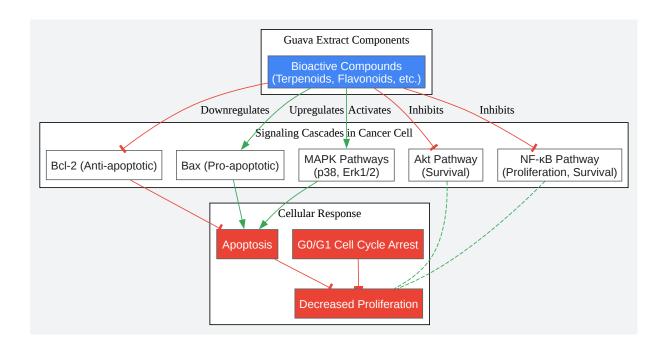
Apoptosis Induction: Aqueous extracts of guava leaves can induce apoptosis (programmed cell death) in cancer cells. This is achieved by modulating key proteins in the apoptotic pathway, such as decreasing the Bcl-2/Bax ratio (an anti-apoptotic to pro-apoptotic protein ratio) and activating caspases.[22]

Cell Cycle Arrest: The extracts can cause cell cycle arrest, typically at the G0/G1 phase, preventing cancer cells from proliferating.[22]

MAPK and Akt Pathway Modulation: The anticancer effects are also mediated through the modulation of critical signaling pathways. Guava extract has been shown to inactivate the prosurvival Akt pathway while activating the pro-apoptotic p38 and Erk1/2 pathways, which are part of the Mitogen-Activated Protein Kinase (MAPK) family.[22]

NF-κB Inhibition: Some extracts, particularly hexane extracts of the leaves, have been found to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor involved in inflammation and cancer cell survival and proliferation.[23]





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Anticancer signaling pathways affected by *P. guajava*.

## **Conclusion and Future Perspectives**

Psidium guajava is a powerhouse of bioactive compounds with significant therapeutic potential. The leaves, in particular, are a concentrated source of flavonoids and phenolic acids that have been shown to modulate key cellular pathways involved in metabolic and proliferative diseases. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research. Future work should focus on the synergistic effects of these compounds, bioavailability studies, and the development of standardized extracts for clinical trials. The rich phytochemical profile of P. guajava positions it as a prime candidate for the development of novel, evidence-based phytopharmaceuticals and functional foods.



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